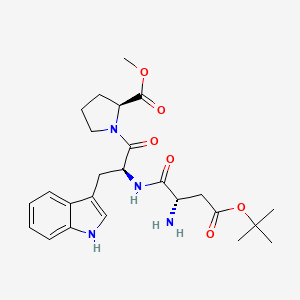
methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxy group, an amino acid derivative, and a tryptophan moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butoxy group is often introduced using tert-butyl esters, which are synthesized through direct introduction using flow microreactor systems . The coupling of amino acids and the formation of peptide bonds are crucial steps in the synthesis, often facilitated by reagents such as carbodiimides and coupling agents like HATU or EDC.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the multiple steps required for synthesis. These machines can efficiently couple amino acids, protect and deprotect functional groups, and purify the final product. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: A simpler compound with a tert-butyl group, used primarily as a fuel additive.
tert-Butoxybis(dimethylamino)methane: Another compound with a tert-butyl group, used in organic synthesis.
Uniqueness
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is unique due to its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for diverse applications and interactions, distinguishing it from simpler compounds like methyl tert-butyl ether and tert-butoxybis(dimethylamino)methane.
Properties
Molecular Formula |
C25H34N4O6 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H34N4O6/c1-25(2,3)35-21(30)13-17(26)22(31)28-19(12-15-14-27-18-9-6-5-8-16(15)18)23(32)29-11-7-10-20(29)24(33)34-4/h5-6,8-9,14,17,19-20,27H,7,10-13,26H2,1-4H3,(H,28,31)/t17-,19-,20-/m0/s1 |
InChI Key |
ROIAFSGTTOJERQ-IHPCNDPISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)

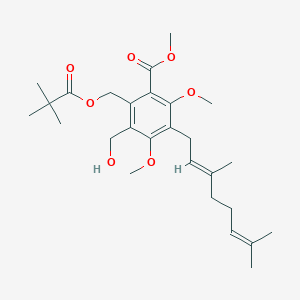
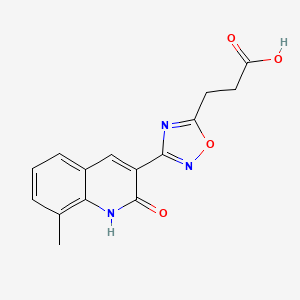
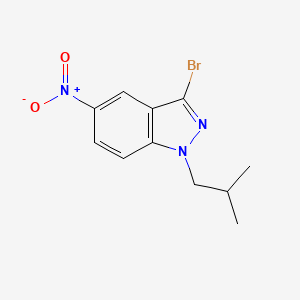




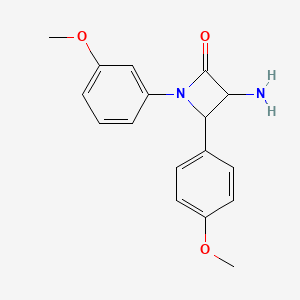
![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)
